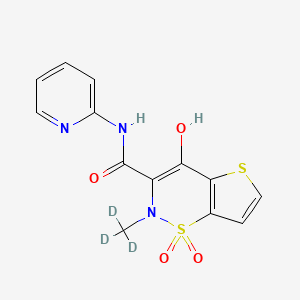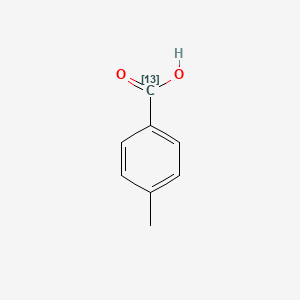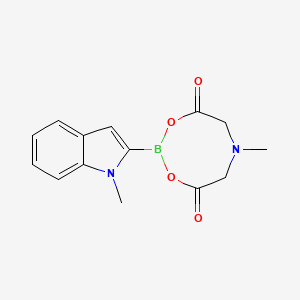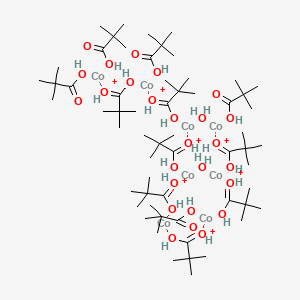
4-Acetoxyphenethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetoxyphenethyl acrylate, also known as 2-Propenoic acid, 2-[4-(acetoxy)phenyl]ethyl ester, is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . This compound is characterized by its liquid form, low viscosity, and suitability for use in UV adhesives and B-stageable adhesives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxyphenethyl acrylate typically involves the esterification of 4-hydroxyphenethyl acrylate with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of acrylate monomers, including this compound, can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor . This process is efficient, minimizes side products, and allows for high throughput production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetoxyphenethyl acrylate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to form 4-hydroxyphenethyl acrylate and acetic acid.
Polymerization: Reaction with initiators to form polymers.
Common Reagents and Conditions
Esterification: Acetic anhydride, sulfuric acid, reflux conditions.
Hydrolysis: Water, acidic or basic conditions.
Polymerization: Radical initiators such as benzoyl peroxide, UV light.
Major Products Formed
Esterification: Formation of esters.
Hydrolysis: Formation of 4-hydroxyphenethyl acrylate and acetic acid.
Polymerization: Formation of poly(this compound).
Applications De Recherche Scientifique
4-Acetoxyphenethyl acrylate has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of bio-compatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and tissue engineering.
Industry: Employed in the production of UV adhesives, coatings, and sealants.
Mécanisme D'action
The mechanism of action of 4-Acetoxyphenethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the development of adhesives and coatings. The molecular targets and pathways involved in its action include the formation of covalent bonds between the acrylate groups and the substrates, leading to the creation of strong and durable materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenethyl acrylate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Phenyl acrylate: Lacks the ethyl and acetoxy groups.
Methyl 3-(4-hydroxyphenyl)acrylate: Contains a methoxy group instead of an acetoxy group.
Uniqueness
4-Acetoxyphenethyl acrylate is unique due to its acetoxy group, which enhances its reactivity and suitability for use in UV adhesives and coatings. This compound’s ability to form strong covalent bonds and cross-linked networks makes it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
926305-16-0 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2-(4-acetyloxyphenyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-3-13(15)16-9-8-11-4-6-12(7-5-11)17-10(2)14/h3-7H,1,8-9H2,2H3 |
Clé InChI |
UPRJCBCFGSJZJU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)CCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


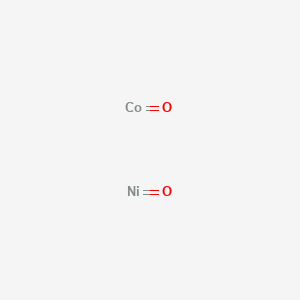

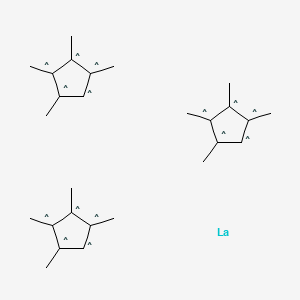


![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
